molecular formula C10H13BF3NO2S B596008 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid CAS No. 1256345-53-5

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid

Cat. No. B596008
M. Wt: 279.084
InChI Key: ROCAGVUKVGNBMZ-UHFFFAOYSA-N
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Description

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a heterocyclic organic compound . Its molecular formula is C10H13BF3NO2S . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid consists of a pyridine ring substituted with a butylthio group, a trifluoromethyl group, and a boronic acid group . The molecular weight of this compound is 279.09 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Development

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid, as a boronic acid derivative, contributes to the development of organic semiconductors, specifically for OLED applications. The BODIPY-based materials, which can be related to boronic acid derivatives, show promise in OLEDs due to their unique electronic and luminescent properties. These materials have seen significant advancements in structural design and synthesis, aiming to improve OLED device performance and efficiency, including applications as near-IR emitters (Squeo & Pasini, 2020).

Water Desalination and Boron Removal

The relevance of boronic acid derivatives extends to environmental applications, such as in seawater desalination processes. Reverse osmosis (RO) membranes, for instance, benefit from the interaction with boronic acid functionalities to efficiently remove boron from seawater, addressing the issue of boron contamination in drinking water. This showcases the compound's potential in enhancing water purification technologies (Tu, Nghiem, & Chivas, 2010).

Drug Discovery and Medicinal Chemistry

Boronic acid derivatives, including 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid, are increasingly recognized in drug discovery. Their unique chemical properties allow for the design of novel therapeutics with enhanced potency and improved pharmacokinetic profiles. Research into boronic acids has yielded FDA-approved drugs and candidates in clinical trials, highlighting the compound's potential in medicinal chemistry (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Boronic acid derivatives are instrumental in the development of electrochemical biosensors. These sensors exploit the binding affinity of boronic acid to diols, enabling the non-enzymatic detection of sugars and other analytes. This application underscores the role of boronic acid derivatives in advancing diagnostic technologies and glucose monitoring systems (Wang et al., 2014).

Plant Nutrition and Boron Toxicity Studies

In agriculture, understanding the role and toxicity of boron compounds, including boronic acid derivatives, is crucial for crop management and soil treatment. Research on boron's effects on plant growth and development, as well as strategies to mitigate boron toxicity, benefits from the insights gained from studies on boronic acid derivatives. This research aids in the development of agricultural practices that ensure optimal plant health and yield (Chen et al., 2022).

Safety And Hazards

The safety data sheet for 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCAGVUKVGNBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681525
Record name [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid

CAS RN

1256345-53-5
Record name Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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